6-Iodchinazolin-4-amin
Übersicht
Beschreibung
6-Iodoquinazolin-4-amine is a useful research compound. Its molecular formula is C8H6IN3 and its molecular weight is 271.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metallkatalysierte Kreuzkupplungsreaktionen
6-Iodchinazolin-4-amin ist ein vielseitiges synthetisches Zwischenprodukt für metallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen wie die Kumada-, Stille-, Negishi-, Sonogashira-, Suzuki-Miyaura- und Heck-Kreuzkupplungsreaktionen . Es kann auch bei der Bildung von Kohlenstoff-Heteroatom-Bindungen über die Buchwald-Hartwig-Kreuzkupplung verwendet werden, um neuartige polysubstituierte Derivate zu erhalten .
Synthese von biologisch relevanten Verbindungen
This compound kann bei der Synthese biologisch relevanter Verbindungen verwendet werden. Zum Beispiel wurden die 3-substituierten 2,6-Diarylchinazolin-4 (3 H )-one über Suzuki-Miyaura-Kreuzkupplung der entsprechenden 6-halogenierten 4 (3 H )-Oxo-Vorläufer hergestellt und erwiesen sich als Ghrelin-Rezeptor- und Vasopressin-V 1b-Rezeptor-Antagonisten .
Synthese von Tyrosinkinase-Inhibitoren
Lapatinib, ein 6-Heteroaryl-substituiertes 4-Anilinochinazolin-Derivat, ist ein oraler dualer Tyrosinkinase-Inhibitor (TKI), der sowohl EGFR als auch HER2 angreift, um die Proliferation von Brustkrebszellen zu hemmen . Die Synthese solcher Inhibitoren kann this compound beinhalten.
Synthese von Aurora-A-Inhibitoren
Die 6-alkinylierten 4-Aminochinazoline dienen als selektive Inhibitoren von Aurora A . Die Synthese dieser Inhibitoren kann durch die Verwendung von this compound erreicht werden.
Synthese von ErbB2-Angiogenese-Inhibitoren
Das 4-Anilinochinazolin-Derivat CP-724,714 ist ein selektiver ErbB2-Angiogenese-Inhibitor, der zur Behandlung von Brust-, Eierstock- und anderen Krebsarten untersucht wird . This compound kann bei der Synthese solcher Inhibitoren verwendet werden.
Synthese von PI3Kα-Inhibitoren
Eine Reihe neuer 6- (Imidazo [1,2-a]pyridin-6-yl)chinazolin-Derivate wurde entwickelt, synthetisiert und durch 1 H-NMR-, 13 C-NMR- und HRMS-Spektroskopie charakterisiert . Diese Verbindungen zeigten submikromolare Hemmaktivität gegen verschiedene Tumorzelllinien, und eine davon induzierte Zellzyklusarrest in der G2/M-Phase und Zellapoptose von HCC827-Zellen durch Hemmung von PI3Kα mit einem IC 50-Wert von 1,94 nM . Die Synthese dieser Inhibitoren beinhaltete die Verwendung von this compound.
Wirkmechanismus
Target of Action
6-Iodoquinazolin-4-amine primarily targets specific enzymes and receptors involved in cellular processes. It has been shown to interact with kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Mode of Action
The compound binds to the active sites of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that promote cell proliferation and survival . By blocking these pathways, 6-Iodoquinazolin-4-amine can induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
6-Iodoquinazolin-4-amine affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are essential for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis, making the compound a potential candidate for anticancer therapy .
Pharmacokinetics
The pharmacokinetics of 6-Iodoquinazolin-4-amine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed in the gastrointestinal tract and distributed throughout the body . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys . The bioavailability of 6-Iodoquinazolin-4-amine is influenced by its solubility and stability in the gastrointestinal environment .
Result of Action
At the molecular level, 6-Iodoquinazolin-4-amine induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . At the cellular level, it leads to cell cycle arrest at the G1 phase, reducing the proliferation of cancer cells . These effects collectively contribute to the compound’s potential as an anticancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 6-Iodoquinazolin-4-amine . The compound is more stable in a neutral to slightly acidic environment and can degrade at higher temperatures . Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Iodoquinazolin-4-amine are not fully understood as of my knowledge cutoff in 2021. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
6-iodoquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFBUYEPRXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599012 | |
Record name | 6-Iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182880-14-4 | |
Record name | 6-Iodoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found during the synthesis of 6-Iodoquinazolin-4-amine and how are they detected?
A1: Two known impurities encountered during the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a Lapatinib intermediate, are 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and 6-iodo-4(H)-quinazolinone. [] High-performance liquid chromatography (HPLC) utilizing an octadecylsilane chemically bonded silica column and a mobile phase comprising a buffer salt and an organic solvent effectively separates and detects these impurities. This method ensures improved quality control by enabling the detection of impurities and enhancing the detection level of the desired product. []
Q2: What is the molecular structure of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine and how is it characterized?
A2: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine features a bicyclic ring system with a twisted conformation. [] The dihedral angle between the two fused rings is 4.5° while the dihedral angles between the fused ring system and the benzene rings are 27.3° and 5.3°. The dihedral angle between the benzene rings is 22.0°. [] The structure is confirmed by techniques like 1H NMR and ESI-MS. []
Q3: What synthetic routes are used to produce N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?
A3: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can be synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction with an overall yield of 77.9%. [] One crucial step involves a Williamson reaction with optimized conditions including a temperature of 35°C for 12 hours, potassium carbonate as a base, 18-crown-6 and potassium iodide as catalysts, and acetone as the solvent. [] Another approach involves the use of 2-aminobenzonitrile as a starting material. After iodination, condensation with N,N-dimethylformamide dimethyl acetal and Dimroth rearrangement with 3-chloro-4-[(3-fluorophenyl)methoxy]aniline yield the desired product. []
Q4: Are there any specific challenges in the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?
A4: The synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine can lead to the formation of specific impurities. For instance, during the Suzuki cross-coupling reaction, impurities like N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine and bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine can arise. [] These impurities necessitate careful monitoring and purification steps to ensure the quality and purity of the final product.
Q5: Why is N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine a significant compound in pharmaceutical research?
A5: N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer treatment. [] The compound's specific structure allows for further modifications, leading to the development of Lapatinib and potentially other pharmaceutical compounds. Understanding its synthesis, impurities, and structural properties is crucial for developing efficient production methods and ensuring the quality of Lapatinib and related drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.